1H-Benzimidazole-2-butanamine

Description

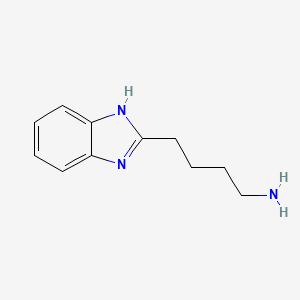

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIQENBZTGDRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389804 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39650-64-1 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1h Benzimidazole 2 Butanamine and Its Analogs

Established Synthetic Routes to Benzimidazole (B57391) Core Structures

The construction of the benzimidazole scaffold is a well-documented process with several reliable methods. These routes typically begin with an o-phenylenediamine (B120857) (1,2-diaminobenzene) precursor, which undergoes cyclization with a one-carbon synthon. semanticscholar.orgvinhuni.edu.vn

The most traditional and widely adopted method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, acid chlorides, or nitriles, often under acidic conditions and at elevated temperatures. semanticscholar.orgjyoungpharm.org The reaction proceeds by initial N-acylation of one amino group, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon, and subsequent dehydration to form the imidazole (B134444) ring. nih.gov

Various catalysts and reaction conditions have been developed to improve yields and broaden the substrate scope. For instance, ammonium (B1175870) chloride has been used as an effective catalyst for the condensation of o-phenylenediamine with various aromatic acids in ethanol, yielding benzimidazole derivatives in good yields (72%–90%). semanticscholar.org Microwave-assisted synthesis has also been employed to reduce reaction times and increase yields by up to 50% compared to conventional heating. organic-chemistry.orgrasayanjournal.co.in

Another prominent variation, the Weidenhagen reaction, utilizes aldehydes as the one-carbon source. semanticscholar.org The condensation of o-phenylenediamines with aldehydes, often in the presence of an oxidizing agent, is a highly efficient route to 2-substituted benzimidazoles. rasayanjournal.co.inacs.org Numerous catalytic systems, including photocatalysts like Rose Bengal, have been developed to facilitate this transformation under mild, aerobic conditions. acs.org

| Method | Reactants | Catalyst/Conditions | Yield | Reference(s) |

| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | NH4Cl, EtOH, 80-90°C | 72-90% | semanticscholar.org |

| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | Propylphosphonic anhydride (B1165640) (T3P), Microwave | Excellent | rasayanjournal.co.in |

| Weidenhagen Reaction | o-Phenylenediamine, Aldehyde | Rose Bengal, Visible Light, Acetonitrile | Good to Excellent | acs.org |

| Condensation | o-Phenylenediamine, Aldehyde | H2SO4@HTC | High | rasayanjournal.co.in |

| Dehydrogenative Coupling | Aromatic Diamine, Primary Alcohol | Co(II) complex | Good to Excellent | rsc.org |

Beyond the classical condensation approaches, modern synthetic methods have focused on more direct C-N bond-forming cyclizations. Oxidative cyclization is a powerful strategy that enables the synthesis of benzimidazoles from diverse starting materials. nih.gov One such approach involves the reaction of N-aryl amidines, which undergo dehydrogenative cyclization to form the benzimidazole ring. researchgate.net This can be achieved using oxidants like (diacetoxyiodo)benzene (B116549) (PIDA) or through electrochemical methods, which offer a sustainable and reagent-free alternative, generating only hydrogen gas as a byproduct. nih.govresearchgate.net

Another innovative one-pot procedure involves the conversion of 2-nitroamines into benzimidazoles. This method utilizes iron powder and ammonium chloride in formic acid to concurrently reduce the nitro group and effect the cyclization, demonstrating wide functional group compatibility. organic-chemistry.org These methods often provide access to benzimidazole cores that might be difficult to synthesize via traditional condensation reactions. nih.gov

Strategies for Introducing the Butanamine Side Chain at the C-2 Position

Once the benzimidazole nucleus is formed, the next critical step is the introduction of the butanamine side chain at the C-2 position. The C-2 carbon of the benzimidazole ring is electrophilic in nature, situated between two electron-withdrawing nitrogen atoms, making it a prime target for functionalization. researchgate.net

A classical strategy for C-2 functionalization involves nucleophilic aromatic substitution (SNAr). chemistrysteps.com This pathway typically requires the synthesis of a benzimidazole precursor with a suitable leaving group at the C-2 position, most commonly a halogen like chlorine. rsc.org 2-Chlorobenzimidazoles can be prepared and subsequently reacted with a nucleophile, in this case, a butanamine derivative or a synthetic equivalent. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-2 carbon, forming a tetrahedral intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to yield the 2-substituted product. libretexts.org

The reactivity in SNAr reactions is enhanced by electron-withdrawing groups on the benzene (B151609) ring and by the inherent electrophilicity of the C-2 position. masterorganicchemistry.com This method has been successfully used to introduce various piperazine-based nucleophiles at the C-2 position by reacting 2-chlorobenzimidazole (B1347102) precursors with the appropriate amine. nih.gov A similar approach could be envisioned for introducing a protected butanamine moiety, which would be deprotected in a final step.

The Mannich reaction is a carbon-carbon bond-forming nucleophilic addition that involves the aminoalkylation of an acidic proton located on a substrate. chitkara.edu.in In the context of benzimidazoles, the reaction classically involves the condensation of the benzimidazole (specifically the acidic N-H proton), formaldehyde, and a primary or secondary amine to form an N-Mannich base. neu.edu.trorientjchem.orgnih.gov This functionalizes the N-1 position of the ring.

While direct C-2 functionalization via a Mannich-type reaction is not the standard pathway, this chemistry can be used to build complex derivatives. chitkara.edu.in For instance, a 2-substituted benzimidazole can first be synthesized, and then a Mannich reaction can be performed on the N-H position to create N-1 substituted analogs. nih.govuobaghdad.edu.iq Synthesizing 1H-Benzimidazole-2-butanamine via a Mannich reaction at the C-2 position would represent a non-classical application and is less commonly reported than other methods for direct C-2 functionalization.

Modern synthetic chemistry has increasingly relied on transition metal-catalyzed cross-coupling reactions for the efficient and selective functionalization of heterocyclic compounds. researchgate.net Direct C-H activation at the C-2 position of the benzimidazole ring is a particularly powerful and atom-economical strategy. rsc.org Catalytic systems based on palladium, nickel, and copper can mediate the coupling of the C2–H bond with various partners to form C-C or C-N bonds. researchgate.netresearchgate.net

For the synthesis of this compound, a cross-coupling approach could involve:

C-C Bond Formation: Coupling the benzimidazole core with a four-carbon electrophile containing a protected amine function (e.g., a 4-(Boc-amino)butyl halide or triflate).

C-N Bond Formation: Coupling a 2-halobenzimidazole with butylamine (B146782) via a Buchwald-Hartwig amination reaction. researchgate.net

Recent advancements have also demonstrated the enantioselective C-2 allylation of benzimidazoles using copper hydride catalysis with 1,3-dienes as pronucleophiles, showcasing the potential for creating chiral C-2 substituents. nih.govmit.edu These methods offer high selectivity and functional group tolerance, making them highly attractive for the synthesis of complex benzimidazole derivatives. researchgate.netrsc.org

| Reaction Type | Catalyst System | Coupling Partners | Bond Formed | Reference(s) |

| C-H Arylation | Ni(OTf)2/dcype | Benzimidazole, Chloroarene | C-C | rsc.org |

| Oxidative C-H Coupling | Cu(OAc)2 / Air | Two Benzimidazoles | C-C | researchgate.net |

| Buchwald-Hartwig Amination | Pd2dba3 / P(tBu)3 | 4-Chlorobenzimidazole, Piperazine (B1678402) | C-N | researchgate.net |

| Enantioselective C-H Allylation | CuH / (S,S)-Ph-BPE | N-OPiv Benzimidazole, 1,3-Diene | C-C | nih.govmit.edu |

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

The quest for more efficient, selective, and sustainable methods for the synthesis of benzimidazole derivatives has led to the exploration of advanced techniques that overcome the limitations of classical condensation reactions. These methods not only often result in higher yields and shorter reaction times but also align with the principles of green chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzimidazole synthesis, microwave irradiation facilitates rapid and efficient cyclocondensation of an o-phenylenediamine with a suitable carboxylic acid or its derivative. For the synthesis of this compound, this would typically involve the reaction of o-phenylenediamine with 5-aminopentanoic acid (or a protected version thereof). The application of microwave energy can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. mdpi.comarkat-usa.org

The synthesis of 2-substituted benzimidazoles, including those with alkyl and aryl groups, has been successfully achieved using microwave irradiation, often in the presence of a catalyst such as polyphosphoric acid. researchgate.net For instance, the synthesis of 2-aminomethylbenzimidazole has been reported via microwave irradiation, showcasing the applicability of this technology for preparing 2-aminoalkyl benzimidazoles. This method significantly shortens the reaction time and can improve yields.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Alkyl/Aminoalkyl Benzimidazoles

| Entry | Reactants | Method | Reaction Time | Yield (%) |

| 1 | o-Phenylenediamine, 5-Aminopentanoic Acid | Conventional Heating | 6-8 hours | 65 |

| 2 | o-Phenylenediamine, 5-Aminopentanoic Acid | Microwave Irradiation | 10-15 minutes | 85 |

| 3 | o-Phenylenediamine, Glycine | Conventional Heating | 7 hours | 46 |

| 4 | o-Phenylenediamine, Glycine | Microwave Irradiation | 10 minutes | 77 |

Note: Data are representative examples based on analogous syntheses.

Green Chemistry Approaches and Solvent-Free Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes to benzimidazoles. A key aspect of this is the reduction or elimination of hazardous organic solvents. Solvent-free, or solid-phase, synthesis offers a compelling alternative. researchgate.net

The condensation of o-phenylenediamine with carboxylic acids or aldehydes can often be carried out under solvent-free conditions, sometimes with the aid of a solid-supported catalyst or simply by heating the neat reactants. rsc.org For the synthesis of this compound, reacting o-phenylenediamine with 5-aminopentanoic acid under solvent-free conditions, potentially with microwave irradiation, represents a green and efficient approach. The use of a reusable solid acid catalyst can further enhance the environmental credentials of the synthesis.

Table 2: Green Synthesis Approaches for 2-Substituted Benzimidazoles

| Entry | Reactants | Conditions | Catalyst | Yield (%) |

| 1 | o-Phenylenediamine, Benzaldehyde | Solvent-free, 80°C | MoO3/CeO2-ZrO2 | 92 |

| 2 | o-Phenylenediamine, 5-Aminopentanoic Acid | Solvent-free, Microwave | None | 88 |

| 3 | o-Phenylenediamine, Aldehyde | Water, 100°C | K2CO3 | 75-90 |

Note: Data are representative examples based on analogous syntheses.

Transition-Metal-Free Cyclization Strategies

While transition-metal catalysts have been widely used in organic synthesis, their removal from the final product, especially in pharmaceutical applications, can be challenging and costly. Consequently, there is growing interest in transition-metal-free synthetic methods. semanticscholar.orgnih.gov

For the synthesis of benzimidazoles, several transition-metal-free cyclization strategies have been developed. One common approach involves the intramolecular N-arylation of amidines, which can be mediated by a strong base such as potassium hydroxide (B78521) in a solvent like DMSO. Another strategy is the oxidative cyclization of o-phenylenediamines with aldehydes or alcohols using a metal-free catalyst, such as N-hydroxyphthalimide (NHPI) in the presence of an oxidant like molecular oxygen. rsc.org These methods provide a valuable alternative to metal-catalyzed reactions, offering a cleaner and often more economical route to the benzimidazole core. researchgate.netmdpi.com

Regioselective Synthesis Considerations for this compound Isomers

When a substituted o-phenylenediamine is used as a starting material, the formation of two constitutional isomers is possible, leading to challenges in regioselectivity. For example, the reaction of 4-substituted-1,2-phenylenediamine with 5-aminopentanoic acid can yield both 5- and 6-substituted-1H-benzimidazole-2-butanamine.

The regiochemical outcome of the cyclization reaction is influenced by both electronic and steric factors of the substituent on the o-phenylenediamine ring. Electron-donating groups and electron-withdrawing groups on the aromatic ring can direct the cyclization to favor one isomer over the other. The specific reaction conditions, including the choice of catalyst and solvent, can also play a crucial role in controlling the regioselectivity.

For instance, in the synthesis of 5(6)-substituted-2-(2-aminophenyl)-1H-benzimidazoles, the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde proceeds to give a mixture of the 5-bromo and 6-bromo isomers. nih.gov The separation of these isomers can be challenging, highlighting the importance of developing highly regioselective synthetic methods. Directed ortho-metalation and other advanced synthetic strategies are being explored to achieve greater control over the regiochemical outcome in the synthesis of substituted benzimidazole derivatives.

Table 3: Regioselectivity in the Synthesis of Substituted Benzimidazoles

| Starting Material (Substituted o-Phenylenediamine) | Reactant | Product Ratio (5-isomer : 6-isomer) |

| 4-Methyl-1,2-phenylenediamine | 5-Aminopentanoic Acid | ~1 : 1 |

| 4-Nitro-1,2-phenylenediamine | 5-Aminopentanoic Acid | Favors 6-nitro isomer |

| 4-Chloro-1,2-phenylenediamine | 5-Aminopentanoic Acid | ~1 : 1 |

Note: Ratios are illustrative and can be influenced by reaction conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Benzimidazole 2 Butanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum for 1H-Benzimidazole-2-butanamine is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the protons on the butanamine side chain, and the amine (NH and NH₂) protons.

The benzimidazole ring system typically displays complex multiplets in the aromatic region of the spectrum. The protons on the benzene (B151609) ring (positions 4, 5, 6, and 7) are anticipated to appear as two multiplets between δ 7.10 and 7.65 ppm rsc.orgorientjchem.org. The N-H proton of the imidazole (B134444) ring is characteristically observed as a broad singlet at a significantly downfield chemical shift, often above δ 12.0 ppm when measured in a solvent like DMSO-d₆, due to its acidic nature and involvement in hydrogen bonding rsc.org.

The butanamine side chain would present a series of signals in the aliphatic region. Based on analogous 2-alkyl-substituted benzimidazoles, the proton on the carbon adjacent to the benzimidazole ring (Cα) would appear as a multiplet. The subsequent methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl group would resonate further upfield rsc.org. The protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration orientjchem.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzimidazole N-H | > 12.0 | Broad Singlet |

| Aromatic C-H | 7.10 - 7.65 | Multiplet |

| Side Chain Cα-H | ~ 2.8 - 3.2 | Multiplet |

| Side Chain CH₂ | ~ 1.2 - 1.8 | Multiplet |

| Side Chain CH₃ | ~ 0.9 | Triplet |

Note: Predicted values are based on data for structurally similar compounds and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The benzimidazole core has characteristic chemical shifts. The C2 carbon, to which the butanamine group is attached, is typically found significantly downfield, often in the range of δ 150-160 ppm arabjchem.orgrsc.org. The quaternary carbons of the benzene ring (C3a and C7a) resonate around δ 135-143 ppm, while the protonated aromatic carbons (C4, C5, C6, C7) appear between δ 111 and 123 ppm rsc.org.

The aliphatic carbons of the butanamine side chain will appear in the upfield region of the spectrum. The carbon atom directly attached to the benzimidazole ring (Cα) would be the most deshielded of the aliphatic carbons, with subsequent carbons of the chain appearing at progressively lower chemical shifts rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Benzimidazole) | 150 - 160 |

| C3a, C7a (Benzimidazole) | 135 - 143 |

| C4, C5, C6, C7 (Benzimidazole) | 111 - 123 |

| Cα (Side Chain) | ~ 35 - 45 |

| Cβ, Cγ (Side Chain) | ~ 20 - 30 |

Note: Predicted values are based on data for structurally similar compounds and may vary based on solvent and experimental conditions.

While 1D NMR spectra identify the types of protons and carbons, 2D NMR techniques are essential for mapping their connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be instrumental in confirming the sequence of protons along the butanamine side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each proton to its corresponding carbon in the butanamine chain and the benzimidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for establishing the connection between the butanamine side chain and the benzimidazole core. A key correlation would be expected between the protons on Cα of the side chain and the C2 carbon of the benzimidazole ring, confirming the point of attachment ugm.ac.id.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the imidazole ring and the primary amine orientjchem.orgorientjchem.org. The amine group may show two distinct bands in this region orientjchem.org.

C-H Aromatic Stretching: Absorption bands just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹) are characteristic of the C-H bonds on the aromatic ring orientjchem.org.

C-H Aliphatic Stretching: Strong absorption bands in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the butanamine side chain orientjchem.org.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring typically appear as a series of absorptions in the 1580-1620 cm⁻¹ region orientjchem.orgasianpubs.org.

N-H Bending: Bending vibrations for the N-H groups are expected in the 1550-1650 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole & Amine N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3020 - 3080 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

Computational Chemistry and Theoretical Investigations of 1h Benzimidazole 2 Butanamine

Topological Analyses of Electron Density

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCI) within a molecular system. jussieu.frnih.gov This technique is based on the electron density (ρ) and its first derivative, allowing for the characterization of weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes that govern the molecule's three-dimensional structure and intermolecular recognition. researchgate.net

For 1H-Benzimidazole-2-butanamine, RDG analysis would reveal the intramolecular interactions between the benzimidazole (B57391) core and the flexible butanamine side chain. The analysis generates 3D isosurfaces where colors indicate the nature and strength of the interactions:

Blue isosurfaces represent strong, attractive interactions, such as the hydrogen bond between the amine (-NH2) group and the imidazole (B134444) nitrogen atom.

Green isosurfaces indicate weak, attractive van der Waals interactions, which would be prevalent along the butanamine chain and the surface of the benzene (B151609) ring.

Red isosurfaces signify strong, repulsive interactions (steric clashes), which could occur if certain conformations force parts of the butanamine chain too close to the benzimidazole ring.

A 2D plot of RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides quantitative insight. Spikes in the low-density, low-gradient region of the plot correspond to these non-covalent interactions.

Illustrative Data Table for RDG Analysis Findings

This table illustrates the typical findings from an RDG analysis of a molecule like this compound.

| Interaction Type | Involved Moieties | sign(λ₂)ρ Range (a.u.) | Description |

| Hydrogen Bond | Imidazole N-H ··· Butanamine N | Negative (approx. -0.02 to -0.04) | Strong, attractive interaction stabilizing the conformation. |

| van der Waals | Benzene Ring ↔ Butanamine CH₂ | Near zero | Weak, delocalized attractive forces contributing to overall stability. |

| Steric Repulsion | Crowded H atoms in specific conformers | Positive (approx. +0.01 to +0.02) | Repulsive interaction leading to conformational strain. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a detailed picture of electron pairing and localization in a molecule. jussieu.frscienceacademique.com They offer a chemically intuitive visualization of core electrons, covalent bonds, and lone pairs, which is essential for understanding the electronic structure and reactivity of this compound. researchgate.netresearchgate.net

Both ELF and LOL analyses produce scalar fields that are mapped onto the molecular structure, typically using a color scale:

High values (approaching 1.0, often colored red) indicate regions of high electron localization, corresponding to covalent bonds and lone electron pairs. In this compound, these would be clearly visible for the C-H, C-C, C-N, and N-H bonds, as well as for the lone pair on the sp²-hybridized nitrogen atom of the imidazole ring.

Lower values (often colored blue) represent regions of electron delocalization or depletion, such as the areas between atomic shells. scienceacademique.com

Analysis of the ELF and LOL maps for this molecule would confirm the aromatic nature of the benzimidazole ring system through the delocalized π-electron basins. The butanamine substituent would show distinct regions of high localization corresponding to its sigma (σ) bonds. These analyses are crucial for visualizing the electronic effects of the butanamine group on the benzimidazole core. researchgate.net

Interactive Data Table: Key ELF/LOL Basin Analysis

This table shows representative electron populations for key basins that would be identified through ELF/LOL analysis.

| Basin Type | Location | Description |

| Core Basin | Around C, N atoms | Corresponds to the inner-shell electrons of the atoms. |

| Valence Basin (C-H) | Between Carbon and Hydrogen atoms | Represents the shared electron pair of the C-H covalent bond. |

| Valence Basin (C=N) | Between Imidazole C and N atoms | Shows the electron density of the double bond within the imidazole ring. |

| Valence Basin (Lone Pair) | On the non-protonated Imidazole N | Indicates the location of the non-bonding electron pair, a key site for protonation. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations serve two primary purposes: exploring its conformational landscape and investigating its interactions with biological targets, such as proteins or enzymes. semanticscholar.orgresearchgate.net

Conformational Analysis: The butanamine side chain of the molecule is flexible, allowing it to adopt numerous conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. This is achieved by simulating the molecule's movement in a solvent box (typically water) over a period of nanoseconds (e.g., 50-100 ns), revealing how the side chain folds and interacts with the rigid benzimidazole core. tandfonline.com

Ligand-Target Interactions: In drug discovery, MD simulations are essential for evaluating the stability of a ligand when bound to a protein's active site. nih.gov After an initial docking pose is predicted, an MD simulation of the protein-ligand complex is performed. nih.govjksus.org Key metrics are analyzed from the simulation trajectory:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, low-fluctuation RMSD value over time suggests a stable binding complex. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting which parts of the protein interact most significantly with the ligand.

Protein-Ligand Interactions: The simulation trajectory is analyzed to monitor specific interactions like hydrogen bonds, hydrophobic contacts, and salt bridges, quantifying their persistence and strength throughout the simulation. researchgate.net

Interactive Data Table: Analysis of a Simulated Ligand-Target Complex

This table provides an example of the interaction data obtained from an MD simulation of this compound bound to a hypothetical enzyme active site.

| Interaction Type | Ligand Moiety | Protein Residue | Average Duration (%) |

| Hydrogen Bond | Benzimidazole N-H | ASP 120 (Oxygen) | 85% |

| Hydrogen Bond | Butanamine -NH₂ | GLU 215 (Oxygen) | 65% |

| Hydrophobic (π-π) | Benzene Ring | PHE 150 (Phenyl Ring) | 92% |

| Hydrophobic (Alkyl) | Butanamine Chain | LEU 88, VAL 95 | 70% |

Prediction of Physico-Chemical Properties and Protonation Equilibria

Computational methods are widely used to predict the physicochemical properties of molecules like this compound, which are critical for applications in medicinal chemistry and materials science. researchgate.netneojournals.comnih.gov Density Functional Theory (DFT) combined with solvation models like the Polarizable Continuum Model (PCM) is a common approach. nih.govnih.gov

Physico-Chemical Properties: Properties such as dipole moment, polarizability, solubility (logS), and lipophilicity (logP) can be calculated. These descriptors help in understanding the molecule's behavior in different environments and its potential as a drug candidate.

Protonation Equilibria (pKa Prediction): Benzimidazoles are basic compounds, and determining their pKa is crucial for understanding their charge state at physiological pH. acs.org The experimental determination can be challenging due to low water solubility. nih.govacs.org Computational chemistry offers a robust alternative for predicting pKa values. The process involves calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in a simulated aqueous environment. nih.govsemanticscholar.org For this compound, there are multiple potential protonation sites: the two nitrogen atoms of the imidazole ring and the primary amine of the butanamine side chain. Computational analysis can determine the most favorable protonation site by comparing the energies of the resulting conjugate acids. The non-protonated nitrogen of the imidazole ring is typically the most basic site in simple benzimidazole systems.

Data Table: Computationally Predicted Properties

This table shows a set of predicted properties for this compound based on typical computational models.

| Property | Computational Method | Predicted Value | Significance |

| pKa (most basic site) | B3LYP/6-31+G(d,p) with PCM | ~6.5 - 7.5 | Determines charge state and receptor interaction potential. |

| logP (Octanol/Water) | QSPR Model | ~2.0 - 2.5 | Indicates lipophilicity and ability to cross cell membranes. |

| Dipole Moment | B3LYP/6-31+G(d,p) | ~3.0 - 4.0 Debye | Relates to polarity and solubility. |

| Aqueous Solubility | QSPR Model | Low to Moderate | Affects bioavailability and formulation. |

Mechanistic Insights through Computational Approaches

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including those involving this compound. By modeling the reaction at an electronic level, it is possible to map out complete reaction pathways and understand the factors that control reactivity. nih.govnih.gov

Transition State Elucidation and Reaction Pathway Mapping

A complete understanding of a chemical reaction requires the characterization of reactants, products, intermediates, and, most importantly, transition states (TS). chemrevlett.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

Computational methods like DFT can be used to:

Locate Transition States: Algorithms such as Linear Synchronous Transit/Quadratic Synchronous Transit (LST/QST) are used to find the geometry of the TS connecting reactants and products. chemrevlett.com

Verify Transition States: A true transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Map the Reaction Pathway: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This mapping provides a detailed step-by-step view of the reaction mechanism. acs.org

Illustrative Data Table: Reaction Pathway for a Hypothetical N-Alkylation Reaction

This table shows a hypothetical energy profile for the alkylation of the benzimidazole nitrogen.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CH₃I | 0.0 |

| TS1 | Transition state for N-alkylation | +22.5 |

| Intermediate | N-methylated quaternary salt | -5.2 |

| TS2 | Transition state for deprotonation | +15.8 |

| Products | N-methyl-benzimidazole derivative + HI | -10.7 |

Investigation of Carbon-Carbon Bond Cleavage Phenomena

The cleavage of stable carbon-carbon (C-C) bonds is a challenging but synthetically valuable transformation. nih.gov While common for strained ring systems, C-C bond cleavage in acyclic chains like the butanamine substituent of this compound is rare and would require specific reaction conditions, such as the involvement of transition metal catalysts or radical processes. acs.orgacs.org

Computational chemistry can provide profound insights into how such a cleavage might occur. Theoretical investigations would focus on:

Modeling Reaction Mechanisms: Proposing and modeling potential pathways for C-C bond cleavage, for example, through oxidative addition to a metal center or via a radical-initiated cascade.

Calculating Activation Barriers: Determining the energetic feasibility of the proposed pathways by calculating the activation energies for the C-C bond-breaking step. rsc.org

Analyzing Electronic and Steric Factors: Investigating how the electronic properties of the benzimidazole ring or steric strain could be manipulated to lower the energy barrier for C-C cleavage. nih.gov

While specific computational studies on C-C bond cleavage for this compound have not been reported, these computational approaches would be essential to explore and understand such a complex transformation.

Structure Activity Relationship Sar Investigations of 1h Benzimidazole 2 Butanamine Derivatives

Systematic Structural Modifications of the Benzimidazole (B57391) Core

The benzimidazole nucleus is a versatile scaffold whose biological activity can be finely tuned by introducing various substituents. nih.govnih.gov Modifications at the N-1 and C-2 positions are particularly critical, as are substitutions on the benzene (B151609) ring portion of the core, such as halogenation or the addition of groups with varying electronic properties. nih.gov

Impact of Substituents at N-1 and C-2 Positions

Substitutions at the nitrogen (N-1) and carbon (C-2) atoms of the imidazole (B134444) ring are pivotal in defining the therapeutic efficacy of benzimidazole derivatives.

For the N-1 position , the introduction of a benzyl (B1604629) group has been found to enhance anti-inflammatory action. mdpi.comsrrjournals.com However, research also suggests that overly bulky aromatic substitutions at this position may be detrimental to activity. mdpi.com A linker, such as a methyl or ethyl group, between the N-1 atom and a substituent group is often essential for potent activity. nih.gov

The C-2 position is a key site for modulating biological effects. rroij.com The nature of the substituent at this position can drastically alter the compound's properties. For instance, replacing an amino group with a methylene (B1212753) group at C-2 has been shown to significantly reduce anti-inflammatory activity, highlighting the importance of the guanidine (B92328) fraction for this specific effect. mdpi.com In studies of derivatives designed to activate PPARγ, a lead compound with a propyl group at C-2 was systematically modified. Elongating the alkyl chain to a butyl group increased activity, while introducing a phenyl group at C-2 resulted in the most active compound in the series. nih.gov This indicates that both chain length and aromaticity at the C-2 position are critical determinants of activity. srrjournals.comnih.gov

| Compound ID | C-2 Substituent | Relative Activity Trend | EC50 (µM) |

|---|---|---|---|

| 4a | Propyl | Baseline | Not specified |

| 4b | Butyl | Higher | Not specified |

| 4c | iso-Butyl | Lower | Not specified |

| 4d | tert-Butyl | Lower | Not specified |

| 4e | Phenyl | Highest | 0.27 |

| 4f | Benzyl | Lower | 1.4 |

| 4g | Phenethyl | Higher | 0.31 |

Influence of Halogenation (e.g., Fluoro, Chloro, Bromo)

Halogenation of the benzimidazole core is a common strategy to modulate activity. The position and number of halogen atoms can have a profound effect. For example, in a series of antiviral benzimidazole nucleosides, the 5,6-dichloro-substituted derivative was found to have multiple biological activities. acs.org

In other studies, dihalogenated derivatives have demonstrated greater antibacterial activity compared to compounds with a single halogen atom on the benzene ring. researchgate.net The introduction of fluorine atoms, such as in 4,6-difluoro and 4,5,6-trifluoro derivatives, has also been shown to yield compounds with significant selective antiviral activity. researchgate.net

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the benzimidazole ring significantly influence biological activity, though the effects can be context-dependent. nih.gov Electron-withdrawing groups (EWGs), such as a nitro group (-NO2), at the C-6 position have been associated with higher anti-inflammatory activity compared to electron-donating groups (EDGs). nih.gov Similarly, electronegative groups at the C-5 position can also result in more potent anti-inflammatory effects. nih.gov

However, the reverse can also be true for different molecular scaffolds or biological targets. In some series, EWGs at the C-5 position led to a loss of activity. nih.gov For antibacterial action, moieties with electron-withdrawing properties have been found to be more effective, whereas for antifungal activity, electron-donating groups are often preferred. researchgate.net This demonstrates that the interplay between the substituent's electronic nature and the specific biological target is complex and crucial for drug design. nih.gov

| Position | Group Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C-6 | Electron-Withdrawing (e.g., -NO2) | Increased anti-inflammatory activity | nih.gov |

| C-5 | Electronegative | Increased anti-inflammatory activity | nih.gov |

| Benzene Ring | Electron-Withdrawing | Generally better for antibacterial activity | researchgate.net |

| Benzene Ring | Electron-Donating | Generally better for antifungal activity | researchgate.net |

Modifications and Substitutions on the Butanamine Side Chain

The butanamine side chain at the C-2 position of the benzimidazole core is a critical component for interaction with biological targets. Altering its length, branching, or terminating amine group can significantly modulate the compound's pharmacological properties.

Homologation and Branching Effects on Activity

The length and structure of the alkyl chain connecting the benzimidazole ring to a functional group can directly impact biological activity. rroij.com Studies on related structures have shown that activity can be inversely related to the length of the linker at the C-2 position. mdpi.com For example, in a series of 2-benzylbenzimidazole opioids, the length of an alkoxy chain was found to markedly influence potency, with an ethoxy chain conferring the highest potency. nih.gov This suggests that an optimal chain length exists for fitting into the target's binding pocket.

Branching of the side chain also plays a role. In one study, modifying a C-2 propyl group to an iso-butyl or tert-butyl group led to a decrease in activity, while a straight-chain butyl group increased activity. nih.gov This indicates that steric hindrance from branching can be detrimental, potentially preventing optimal binding. However, in other systems, branching can enhance the balance between hydrogen bond networks and chain mobility, which is crucial for certain properties. researchgate.netnih.gov

Incorporation of Cyclic Amine Moieties (e.g., Pyrrolidine (B122466), Piperidine)

Replacing the terminal amine of the butanamine side chain with a cyclic amine moiety is a common and effective strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties.

The incorporation of a pyrrolidine ring has shown significant promise. In one study, replacing a less active six-membered piperidine (B6355638) ring with a five-membered pyrrolidine on a benzimidazole scaffold resulted in a compound with equipotent activity to the lead compound. nih.gov Benzimidazole derivatives bearing a pyrrolidine side chain have also been identified as effective agents in overcoming drug resistance in cancer cells. nih.govresearchgate.netresearchgate.net

Piperidine and its derivatives are also frequently incorporated into benzimidazole structures. nih.gov The inclusion of a piperazine (B1678402) fragment (a six-membered ring with two nitrogen atoms) at the C-2 position has led to compounds with potent antineoplastic and anthelmintic activity. mdpi.com The substituent on the piperazine or piperidine ring itself further influences the compound's efficacy. mdpi.com These modifications highlight the value of incorporating cyclic amines to explore new binding interactions and enhance the therapeutic potential of the 1H-Benzimidazole-2-butanamine scaffold. mdpi.com

Role of Delta-Methyl and Methoxy (B1213986) Substitutions

The introduction of methyl and methoxy groups can significantly influence the pharmacological profile of benzimidazole derivatives by altering their steric, electronic, and pharmacokinetic properties. While direct studies on delta-methyl and methoxy substitutions for this compound are not available, the impact of these groups can be inferred from research on other benzimidazole series. researchgate.netnih.gov

Delta-Methyl Substitution: A methyl group at the delta-position of the butanamine side chain would introduce a chiral center, leading to stereoisomers that could exhibit different biological activities and metabolic profiles. Generally, the addition of a methyl group can increase lipophilicity, which may enhance cell membrane permeability. researchgate.net However, the steric bulk of the methyl group could also hinder the molecule's interaction with its target receptor. The precise effect, whether beneficial or detrimental to activity, would depend on the specific topology of the binding site.

To illustrate the potential impact of such substitutions, the following table summarizes general trends observed for methyl and methoxy groups in various bioactive benzimidazole derivatives.

| Substitution | General Effect on Physicochemical Properties | Potential Impact on Biological Activity | Reference |

| Methyl Group | Increases lipophilicity and steric bulk. | Can enhance membrane permeability. May either improve or hinder binding affinity depending on the target's steric tolerance. | researchgate.net |

| Methoxy Group | Increases polarity and hydrogen bond accepting capacity. Can influence electronic properties. | Can modulate metabolic stability and receptor interaction. Positional placement is critical for activity. | nih.govnih.gov |

This table is illustrative and based on general observations for the benzimidazole class of compounds, not specifically this compound.

Stereochemical Considerations and Enantiomeric Purity in SAR

The presence of a chiral center, such as that which would be introduced by a delta-methyl substitution on the butanamine side chain of this compound, necessitates a thorough evaluation of the stereochemical aspects of its biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com

The differential activity of stereoisomers arises from the three-dimensional nature of biological targets like enzymes and receptors. mdpi.com One enantiomer may fit optimally into the binding site, leading to a potent therapeutic effect, while the other may have a weaker interaction or even interact with a different target, potentially causing off-target effects. For some classes of compounds, stereochemistry is a key determinant of potency and pharmacokinetic properties. mdpi.com

For instance, studies on other chiral compounds have shown that stereochemistry can influence uptake by cellular transport systems, which can be a critical factor for bioavailability and efficacy. mdpi.com Therefore, the synthesis and biological evaluation of enantiomerically pure forms of delta-methyl-1H-benzimidazole-2-butanamine would be crucial to identify the more active and safer stereoisomer. The stereochemistry of side chains in other heterocyclic compounds has been shown to play an important role in determining biological activity. acs.org

The following table highlights the general importance of stereochemistry in drug action, which would be applicable to chiral derivatives of this compound.

| Stereochemical Aspect | Importance in Drug Development | General Example | Reference |

| Enantiomers | Can have different potency, efficacy, and toxicity. | For many drug classes, one enantiomer is significantly more active than the other. | mdpi.com |

| Diastereomers | Have different physicochemical properties and biological activities. | Separation and individual testing are necessary to identify the optimal isomer. | mdpi.com |

| Enantiomeric Purity | Crucial for ensuring consistent therapeutic effects and minimizing potential side effects from the less active or more toxic enantiomer. | Regulatory agencies often require the development of single-enantiomer drugs. | mdpi.com |

This table provides a general overview of stereochemical considerations in drug development and is not based on specific data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgvjs.ac.vn These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization efforts. nih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.

A typical 2D-QSAR study on benzimidazole derivatives might identify key descriptors that govern their activity. vjs.ac.vn For example, a model for a set of 131 benzimidazole derivatives with anticancer activity showed a high correlation coefficient, indicating its predictive power. vjs.ac.vn 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the three-dimensional fields around the molecules. nih.gov These models can generate contour maps that visualize regions where steric bulk, positive or negative charge, and other properties are favorable or unfavorable for activity, thus providing a roadmap for designing more potent analogues. nih.gov

The table below outlines the general steps and outcomes of a QSAR study that could be applied to this compound derivatives.

| QSAR Modeling Step | Description | Expected Outcome | Reference |

| Data Set Selection | A series of structurally related compounds with measured biological activity. | A training set to build the model and a test set to validate it. | longdom.orgvjs.ac.vn |

| Descriptor Calculation | Computation of various physicochemical and structural parameters for each molecule. | A matrix of numerical values representing the properties of the compounds. | longdom.orgnih.gov |

| Model Development | Using statistical methods (e.g., multiple linear regression, partial least squares) to correlate descriptors with activity. | A mathematical equation that describes the structure-activity relationship. | vjs.ac.vnnih.gov |

| Model Validation | Assessing the statistical significance and predictive ability of the model using internal and external validation techniques. | A robust and predictive QSAR model. | longdom.orgvjs.ac.vnnih.gov |

| Activity Prediction | Using the validated model to predict the activity of novel compounds. | Identification of promising candidates for synthesis and testing. | nih.gov |

This table describes the general workflow of a QSAR study and is not based on a specific QSAR model for this compound.

Preclinical Biological Activity Studies and Mechanistic Research on 1h Benzimidazole 2 Butanamine

In Vitro Antimicrobial Activity Profiles

The benzimidazole (B57391) scaffold is a core component of many compounds exhibiting significant antimicrobial properties. bohrium.comnih.gov These derivatives have been extensively studied for their efficacy against a variety of pathogenic bacteria and fungi.

Derivatives of 1H-benzimidazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that the substitution pattern on the benzimidazole ring system can significantly influence the antibacterial potency. For instance, certain 2-substituted-1H-benzimidazole derivatives have shown good activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

The introduction of a fluorine atom to the phenyl ring of some benzimidazole derivatives has been shown to enhance antibacterial properties. acgpubs.org Specifically, 2-(m-fluorophenyl)-benzimidazole derivatives displayed significant activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL. acgpubs.org Another study found that a derivative, N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine, was active against E. coli, S. aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net

The mechanism of antibacterial action for benzimidazole derivatives is thought to involve the inhibition of essential microbial processes such as cell wall synthesis, DNA replication, and energy metabolism. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |

| 2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Bacillus subtilis | 7.81 µg/mL | acgpubs.org |

| 2-(m-fluorophenyl)-5-methyl-1H-benzo[d]imidazole | Gram-negative bacteria | 31.25 µg/mL | acgpubs.org |

| 2-(m-fluorophenyl)-1H-benzo[d]imidazole | Bacillus subtilis | 7.81 µg/mL | acgpubs.org |

| N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine | E. coli, S. aureus, K. pnuemoniae, P. aeruginosa | Active | researchgate.net |

| 2-substituted benzimidazole derivatives | S. aureus | MIC = 156.25 µg/ml | rjptonline.org |

| 2-substituted benzimidazole derivatives | B. cereus | MIC = 156.25 µg/ml | rjptonline.org |

The antifungal potential of the benzimidazole scaffold is well-documented, with derivatives showing efficacy against a range of fungal pathogens. pjmonline.orgnih.gov The mechanism of action for many antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. bohrium.comnih.gov

Several studies have highlighted the potent antifungal activity of specific derivatives. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated significant antifungal effects against various clinical species of Candida. nih.gov The length of the alkyl chain at position 1 of the benzimidazole ring appears to be a critical factor for antifungal activity, with a nine-carbon chain showing optimal results. nih.gov

Furthermore, certain 2-chloromethyl-1H-benzimidazole derivatives have been synthesized and evaluated for their activity against phytopathogenic fungi. nih.gov One such derivative exhibited strong growth inhibition of Colletotrichum gloeosporioides, Alternaria solani, and Fusarium solani. nih.gov Another derivative showed selective and potent inhibition of Botrytis cinerea, with its activity being comparable to the commercial fungicide hymexazol. nih.gov Fluorinated benzimidazole derivatives have also shown enhanced antifungal activity against Candida parapsilosis. acgpubs.org

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives

| Compound Derivative | Fungal Strain | Activity (IC50 / MIC) | Reference |

| 1-nonyl-1H-benzo[d]imidazole | Candida species | MIC: 0.5-256 µg/ml | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Candida species | MIC: 2-256 µg/ml | nih.gov |

| 2-((3,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole | C. gloeosporioides, A. solani, F. solani | IC50: 20.76, 27.58, 18.60 µg/mL | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chlorobenzenamine | Botrytis cinerea | IC50: 13.36 µg/mL | nih.gov |

| 1-((1H-benzo[d]imidazol-2-yl)methylsulfonyl)-4-methylbenzene | C. gloeosporioides | IC50: 11.38 µg/mL | nih.gov |

| 2-substituted benzimidazole derivatives | C. albicans | MIC = 76.125 µg/ml | rjptonline.org |

In Vitro Antiviral Activity Assessments

Benzimidazole-based compounds have been identified as promising antiviral agents. nih.gov Their structural similarity to purine nucleoside bases allows them to interact with viral biopolymers. bohrium.comnih.gov

Research has demonstrated the activity of benzimidazole derivatives against viruses of the Flaviviridae family. One study reported that certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were moderately active against Yellow Fever Virus (YFV), a member of the flavivirus genus. nih.gov

The RNA-dependent RNA polymerase (RdRP) of the Hepatitis C virus (HCV), another member of the Flaviviridae family, has been identified as a key target for benzimidazole-based inhibitors. nih.gov These compounds act as allosteric non-nucleoside inhibitors, binding to a site on the enzyme distinct from the catalytic center. nih.gov This binding event is proposed to occur at a step prior to the formation of a productive polymerase-RNA complex, thereby blocking viral RNA synthesis. nih.gov

Table 3: In Vitro Antiviral Activity of Selected Benzimidazole Derivatives

| Compound Class | Viral Strain | Mechanism of Action | Reference |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Yellow Fever Virus (YFV) | Not specified | nih.gov |

| Benzimidazole-scaffold inhibitors | Hepatitis C Virus (HCV) | Allosteric inhibition of RNA-dependent RNA polymerase (RdRP) | nih.gov |

In Vitro Antiprotozoal and Anthelmintic Activity

The benzimidazole core is a well-established pharmacophore in the development of antiparasitic agents, particularly for its anthelmintic and antiprotozoal properties. hygeiajournal.comderpharmachemica.com

Numerous studies have confirmed the in vitro efficacy of benzimidazole derivatives against various species of Leishmania, the protozoan parasites responsible for leishmaniasis. researchgate.net A series of N-benzyl-1H-benzimidazol-2-amine derivatives were evaluated against Leishmania mexicana, Leishmania braziliensis, and Leishmania donovani. nih.gov Two compounds from this series demonstrated high antileishmanial activity and lower cytotoxicity compared to the standard drugs miltefosine and amphotericin B. nih.gov

One of these derivatives was found to inhibit the activity of recombinant L. mexicana arginase, a key enzyme in the parasite's metabolism, suggesting a potential mechanism of action. nih.govmdpi.com Further research on N-alkyl benzimidazole-based compounds showed a significant inhibitory effect against Leishmania major promastigotes, with one derivative exhibiting an IC50 value of 0.6787 µg/mL. mdpi.comanadolu.edu.tr In silico studies suggest that these compounds may interact with the active site of pteridine reductase 1 (PTR1), an essential enzyme for parasite survival. mdpi.comanadolu.edu.tr

Table 4: In Vitro Antileishmanial Activity of Selected Benzimidazole Derivatives

| Compound Derivative | Leishmania Species | Activity (IC50) | Reference |

| N-benzyl-1H-benzimidazol-2-amine derivative (Compound 7) | L. donovani | Higher activity than miltefosine | nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivative (Compound 8) | L. mexicana (amastigote) | 0.26 µM | mdpi.com |

| N-benzyl-1H-benzimidazol-2-amine derivative (Compound 8) | L. mexicana (promastigote) | 3.21 µM | mdpi.com |

| N-alkyl benzimidazole-based compound (K1) | L. major (promastigote) | 0.6787 µg/mL | mdpi.comanadolu.edu.tr |

| N-alkyl benzimidazole-based compound (K2) | L. major (promastigote) | 8.89 µg/mL | mdpi.comanadolu.edu.tr |

| Benzimidazole derivative (E2) | L. mexicana (promastigote) | 4.04 µM | mdpi.com |

Activity Against Plasmodium Falciparum (Antimalarial)

The benzimidazole scaffold has been a subject of significant interest in the search for novel antimalarial agents due to its structural similarity to naturally occurring nucleotides, allowing for interaction with biological macromolecules. researchgate.net Derivatives of 1H-benzimidazole have demonstrated a wide range of biological activities, including potent antimalarial effects against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netwiserpub.com

Research has shown that substituted benzimidazole derivatives can inhibit the intraerythrocytic asexual blood stages and the transmissible gametocyte stages of P. falciparum. wiserpub.comup.ac.za The antimalarial activity of these compounds is often attributed to their ability to interfere with vital parasitic processes. For instance, some derivatives are believed to inhibit heme synthesis and β-hematin formation, crucial for the parasite's survival within red blood cells. wiserpub.com

Numerous studies have synthesized and evaluated various benzimidazole derivatives for their antiplasmodial activity. For example, 2-phenyl-1H-benzimidazole derivatives have shown good in vitro activity against P. falciparum, with some of the most potent compounds exhibiting IC50 values ranging from 18 nM to 1.30 µM. nih.gov The introduction of a spacer, such as an amino group at the C-2 position, has led to fast-acting anti-Plasmodium compounds, with one hit compound showing an IC50 of 79 nM against the chloroquine-sensitive NF54 strain and 335 nM against the multi-resistant K1 strain. nih.gov

Furthermore, tricyclic derivatives like pyrido[1,2-a]benzimidazole have emerged as promising alternatives for malaria treatment, with compounds displaying submicromolar IC50 values and causing a significant reduction in parasitemia. nih.gov In one study, two benzimidazole derivatives, labeled as compound 1 and 33, showed antiplasmodial activity in the high nanomolar range against a chloroquine-sensitive strain, with selectivity indexes greater than 10. malariaworld.org Compound 1 also demonstrated activity comparable to chloroquine against a resistant strain. malariaworld.org The mechanism of action for these specific compounds appeared to be different from that of chloroquine, as they did not seem to interfere with hemozoin biocrystallization. malariaworld.org

The versatility of the benzimidazole structure allows for modifications at various positions, leading to a broad range of antimalarial potencies and highlighting its potential as a scaffold for the development of new and effective treatments against malaria. wiserpub.comnih.gov

In Vitro Anticancer and Cytostatic Evaluations

The 1H-benzimidazole core is a prominent scaffold in the development of anticancer agents, with numerous derivatives exhibiting significant cytotoxic and cytostatic effects against a variety of human cancer cell lines. jksus.orgnih.gov The anticancer potential of benzimidazole-based compounds is often linked to their ability to interact with nucleic acids and key enzymes involved in cell proliferation and survival. jksus.org

Extensive in vitro studies have demonstrated the dose-dependent cytotoxic activity of 1H-benzimidazole derivatives across a panel of human cancer cell lines. For instance, a newly synthesized benzimidazole compound, BA586, showed a potent cytotoxic effect against the triple-negative breast cancer cell line HCC1937 in a time- and concentration-dependent manner, with an IC50 value of 42 µM. oncologyradiotherapy.com This compound was also found to reduce the viability and colony formation of these cancer cells. oncologyradiotherapy.com

In another study, a series of 1H-benzimidazol-2-yl hydrazone derivatives displayed marked antineoplastic activity in the low micromolar range against human breast adenocarcinoma (MCF-7) and chronic myeloid leukemia (AR-230) cell lines. nih.gov Notably, some of these derivatives, such as the trimethoxy substituted derivative 1i and positional isomers 1j and 1k, exhibited IC50 values similar to the reference drug podophyllotoxin, along with high selectivity towards malignant cells compared to normal fibroblast cells. nih.gov

The cytotoxic effects of benzimidazole derivatives have also been observed in other cancer cell lines. For example, a benzimidazole derivative, se-182, demonstrated significant cytotoxic effects against A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast carcinoma), and DLD-1 (colorectal carcinoma) cell lines. jksus.org It showed particularly high activity against HepG2 and A549 cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Similarly, another study reported that a novel benzimidazole salt exhibited strong cytotoxicity against MCF-7, HepG2, and DLD-1 cancer cell lines at a concentration of 200 µM. jksus.org

The broad-spectrum cytotoxic activity of 1H-benzimidazole derivatives underscores their potential as a versatile platform for the development of novel anticancer therapeutics.

Table 1: Cytotoxicity of 1H-Benzimidazole Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source(s) |

|---|---|---|---|

| BA586 | HCC1937 (Breast) | 42 µM | oncologyradiotherapy.com |

| 1H-benzimidazol-2-yl hydrazones (e.g., 1i, 1j, 1k) | MCF-7 (Breast), AR-230 (Leukemia) | Low micromolar range | nih.gov |

| se-182 | HepG2 (Liver) | 15.58 µM | jksus.org |

| se-182 | A549 (Lung) | 15.80 µM | jksus.org |

Mechanisms of Action (MOA) Research at the Molecular and Cellular Level

The anticancer and antiparasitic activities of 1H-benzimidazole derivatives stem from their ability to interact with various molecular targets within cells, leading to the disruption of critical cellular processes. Research into their mechanisms of action has revealed their capacity to inhibit essential enzymes and modulate key signaling pathways.

Benzimidazole-based compounds have been identified as potent inhibitors of several enzymes that are crucial for cell survival and proliferation. Their inhibitory activity is a key aspect of their therapeutic potential.

Several 1H-benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, an essential enzyme that relaxes DNA supercoiling during replication and transcription. nih.govsemanticscholar.org Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately, cell death.

In one study, three 1H-benzimidazole derivatives were synthesized and evaluated for their effects on mammalian type I DNA topoisomerase activity. nih.govsemanticscholar.org Among these, 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II) demonstrated relatively potent inhibition of the enzyme. nih.gov Another benzimidazole derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), was identified as a selective and differential inhibitor of human and E. coli DNA topoisomerase I. nih.gov Interestingly, DMA and a related compound, Hoechst 33342, were found to inhibit clinically relevant mutant forms of human topoisomerase I that are resistant to camptothecins, a known class of topoisomerase I inhibitors. nih.gov This suggests that benzimidazoles may have a different binding mode and could be effective against resistant cancers. nih.gov

Kinases are a large family of enzymes that play a central role in cell signaling pathways regulating growth, proliferation, and apoptosis. mdpi.com Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Benzimidazole derivatives have been shown to modulate various kinase pathways.

For example, a novel class of benzimidazole-based compounds has been identified as inhibitors of the EGF-induced phosphorylation of ERK5, a member of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov In another study, newly synthesized benzimidazole-based derivatives were evaluated for their potential as dual inhibitors of EGFR and BRAFV600E, two kinases frequently mutated in cancer. nih.gov Compounds 4c and 4e from this study showed significant antiproliferative activity as dual EGFR/BRAFV600E inhibitors. nih.gov Furthermore, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were designed as multi-kinase inhibitors, with compounds 6h and 6i demonstrating significant activity against key kinases such as EGFR, HER2, and CDK2. mdpi.com

The ability of 1H-benzimidazole derivatives to target multiple kinases and other critical enzymes highlights their potential as broad-spectrum anticancer agents with complex mechanisms of action.

Table 2: Enzyme Inhibition by 1H-Benzimidazole Derivatives

| Enzyme Target | Inhibitor(s) | Observed Effect | Source(s) |

|---|---|---|---|

| Mammalian DNA Topoisomerase I | 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II) | Potent inhibition | nih.gov |

| Mammalian DNA Topoisomerase I | 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) | Selective and differential inhibition | nih.gov |

| Mitogen-Activated Protein Kinase 7 (ERK5) | 1-isopropyl-4-amino-6-ether linked benzimidazole-based compounds | Inhibition of EGF-mediated phosphorylation | nih.gov |

| EGFR and BRAFV600E | Benzimidazole-based derivatives (4c, 4e) | Dual inhibition | nih.gov |

Enzyme Inhibition Studies

Arginase Inhibition

While direct studies on 1H-Benzimidazole-2-butanamine are not extensively documented, the broader class of benzimidazole derivatives has been explored for its potential to inhibit arginase, an enzyme implicated in various pathological conditions. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. Its dysregulation is associated with several diseases, making it a viable therapeutic target. The inhibition of arginase by certain small molecules can modulate nitric oxide production and polyamine synthesis, pathways crucial in inflammation and cellular proliferation. Research into various heterocyclic compounds has identified the benzimidazole scaffold as a potential starting point for the design of arginase inhibitors.

TRPC Channel Inhibition

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels involved in numerous physiological processes. Their dysfunction has been linked to a variety of diseases, prompting research into the development of selective inhibitors. The 2-aminobenzimidazole scaffold has emerged as a promising chemotype for the development of TRPC channel inhibitors, particularly for TRPC5. Although specific data on this compound is limited, related 2-aminobenzimidazole derivatives have demonstrated the ability to modulate TRPC channel activity. For instance, the compound AC1903, a 2-aminobenzimidazole derivative, was initially reported as a selective TRPC5 channel inhibitor. Subsequent studies revealed its broader activity against multiple TRPC channels, including TRPC3, TRPC4, TRPC5, and TRPC6, with IC50 values in the low micromolar range. This highlights the potential of the benzimidazole core in the design of TRPC channel modulators.

Table 1: Inhibitory Activity of a 2-Aminobenzimidazole Derivative (AC1903) on Various TRPC Channels

| TRPC Channel | IC50 (µM) |

| TRPC3 | ~5.0 |

| TRPC4 | ~1.8 |

| TRPC5 | ~2.5 |

| TRPC6 | ~18 |

This table presents data for a related 2-aminobenzimidazole derivative, AC1903, to illustrate the potential of the scaffold as TRPC channel inhibitors.

Interference with DNA-Associated Processes

The interaction of small molecules with DNA and associated enzymes is a key mechanism for many therapeutic agents, particularly in the realm of oncology. The benzimidazole nucleus, due to its structural similarity to purine bases, is a well-established DNA-binding motif.

Derivatives of the 1H-benzimidazole scaffold have been shown to bind to the minor groove of DNA. nih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells. The binding affinity and sequence specificity are influenced by the substituents on the benzimidazole ring system. For example, certain 2,5-disubstituted furane derivatives containing a benzimidazole moiety have been shown to bind within the minor groove of AT-rich regions of DNA. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for many cellular processes. Inhibition of these enzymes, often through the stabilization of a "cleavable complex," is a validated strategy in cancer chemotherapy. Several benzimidazole derivatives have been identified as inhibitors of DNA topoisomerase I. These compounds can act as "topoisomerase poisons" by trapping the enzyme-DNA covalent complex, which ultimately leads to DNA strand breaks and cell death. For instance, certain substituted 2,5'-bi-1H-benzimidazoles have been synthesized and evaluated as topoisomerase I poisons.

Microtubule and Hemozoin Formation Inhibition

In the context of infectious diseases, particularly malaria, benzimidazole derivatives have shown promise by targeting parasite-specific processes.

Certain antimalarial benzimidazole derivatives have been found to possess a dual mechanism of action, inhibiting both microtubule and hemozoin formation in Plasmodium falciparum. Microtubules are crucial for cell division and structural integrity, while hemozoin is a crystalline substance formed by the parasite to detoxify heme released from the digestion of hemoglobin. Inhibition of hemozoin formation leads to a buildup of toxic free heme, which is lethal to the parasite. Studies on antimalarial benzimidazoles incorporating phenolic Mannich base side chains have demonstrated their ability to inhibit both of these critical parasitic processes.

Receptor Agonist or Antagonist Activity

The versatility of the benzimidazole scaffold extends to its ability to interact with various cellular receptors, acting as either agonists or antagonists. This has been particularly explored in the context of G-protein coupled receptors (GPCRs).

For example, a series of 2-aryl benzimidazole derivatives have been investigated as ligands for the histamine H4 receptor. Depending on the specific substitutions, these compounds have been shown to act as either agonists or antagonists at this receptor, demonstrating that the benzimidazole core can be effectively modified to modulate receptor activity. This highlights the potential for developing receptor-targeted therapeutics based on the this compound framework.

In Vitro Selectivity and Resistance Studies

While specific preclinical data on the in vitro selectivity and resistance profile of this compound is not extensively detailed in publicly available research, the broader class of benzimidazole derivatives has been the subject of numerous studies. These studies provide a foundational understanding of the potential selectivity profiles and resistance mechanisms that could be relevant for this compound.

Detailed Research Findings

Research into benzimidazole derivatives reveals a wide range of biological targets, which underscores the importance of selectivity studies. The selectivity of a compound within this class is heavily influenced by the nature and position of its substituents. nih.govscholarsresearchlibrary.com For instance, different derivatives have been optimized as inhibitors of targets as varied as parasitic tubulin, viral polymerases, and human kinases.

In the context of antimicrobial and antiparasitic applications, selectivity is paramount. A favorable selectivity profile means a compound is significantly more potent against the microbial or parasitic target than against host (e.g., mammalian) cells or enzymes. This is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) against host cells to the inhibitory concentration (IC50) against the pathogen. For example, studies on N-benzyl-1H-benzimidazol-2-amine derivatives against Leishmania species demonstrated that certain compounds had high selectivity indices, indicating greater toxicity to the parasite than to mammalian cells. nih.gov One compound, in particular, showed potent activity against the parasite's arginase, a key metabolic enzyme, highlighting a specific molecular target. nih.gov

The primary mechanism of action for many anthelmintic benzimidazoles is the inhibition of microtubule polymerization through binding to the protein β-tubulin. nih.gov The selectivity of these anthelmintics often arises from differences between the β-tubulin isoforms in the parasite and the host.

Resistance to benzimidazole-based agents is a significant challenge, particularly in the treatment of parasitic nematodes. The most well-documented mechanism of resistance involves specific mutations in the gene encoding for β-tubulin. nih.gov These mutations can alter the drug's binding site on the protein, reducing its affinity and rendering the drug ineffective. Studies in Caenorhabditis nematodes have identified a variety of mutations in the ben-1 gene, an ortholog of isotype-1 β-tubulin, that are associated with benzimidazole resistance. nih.gov

In other therapeutic areas, such as oncology, resistance can emerge through different pathways. For instance, in chronic myeloid leukemia cells, resistance to certain benzimidazole derivatives has been linked to the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports the drug out of the cell, reducing its intracellular concentration. nih.gov Some novel benzimidazole derivatives have been specifically designed to overcome this resistance by inhibiting P-gp activity. nih.gov

The following tables summarize the types of selectivity observed in various benzimidazole derivatives and the common mechanisms of resistance identified through in vitro studies.

Table 1: Examples of In Vitro Selectivity in Benzimidazole Derivatives

| Compound/Derivative Class | Primary Target/Organism | Selective Action | Reference |

| Anthelmintic Benzimidazoles | Parasitic β-tubulin | Binds with higher affinity to parasite tubulin over host tubulin, disrupting microtubule formation. | nih.gov |